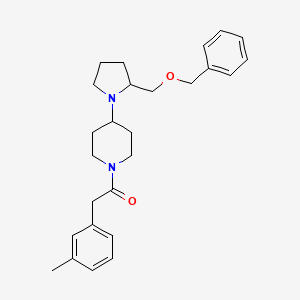

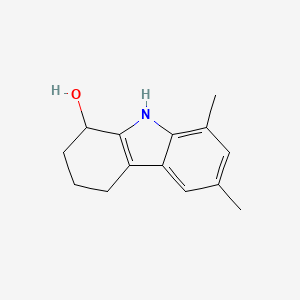

![molecular formula C17H17N7O B2760628 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole CAS No. 2320177-21-5](/img/structure/B2760628.png)

2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring to the structure. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple fused rings. The triazolo[4,3-b]pyridazine ring and the benzo[d]oxazole ring are aromatic, which could contribute to the compound’s stability .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and the overall structure of the molecule. The presence of multiple nitrogen atoms could make the compound reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could increase its stability, while the presence of nitrogen could increase its reactivity .Scientific Research Applications

Thrombin Inhibition

Thrombin is a crucial enzyme involved in blood clotting. Compounds related to 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole were initially designed as potential antithrombotic agents. However, the thrombin inhibitory activity inherent to the benzamidine compounds was lost in the [1,2,4]triazolo[4,3-b]pyridazine derivatives. These derivatives, particularly in their ester form, showed inhibition of endothelial and tumor cell proliferation .

Fibrinogen Receptor Antagonism

Fibrinogen receptors play a role in platelet aggregation. While the benzamidine compounds possessed fibrinogen receptor antagonistic activities, this effect diminished in the [1,2,4]triazolo[4,3-b]pyridazine analogues. Interestingly, the antiproliferative activity of these compounds remained preserved in connection with their antiangiogenic potential .

Antiproliferative Activity

Compounds related to 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole were evaluated for their antiproliferative effects on endothelial (HMEC-1, BAEC) and cancer (HELA, MCF-7) cell lines. The compounds demonstrated activity against these cell lines, suggesting their potential as antiangiogenic agents .

Fluorine Substitution

Fluorine was systematically introduced into different positions of the P3 benzyl group to improve binding to antithrombotic targets. Aromatic carbon-bound fluorine can participate in hydrogen bonding and electrostatic interactions, enhancing drug-receptor interactions .

Structure-Activity Relationships

The replacement of the benzamidine group with the [1,2,4]triazolo[4,3-b]pyridazine-6-yl moiety led to analogues 14-17. These compounds had a detrimental effect on thrombin inhibition and platelet fibrinogen receptor binding. However, their antiproliferative activity remained intact .

Future Directions

properties

IUPAC Name |

2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O/c1-2-5-14-13(4-1)19-17(25-14)23-9-3-8-22(10-11-23)16-7-6-15-20-18-12-24(15)21-16/h1-2,4-7,12H,3,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRFATCUQCJYLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C2=NC3=CC=CC=C3O2)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

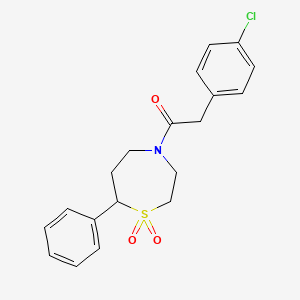

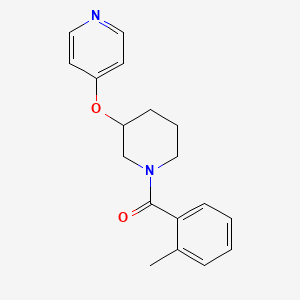

![2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2760546.png)

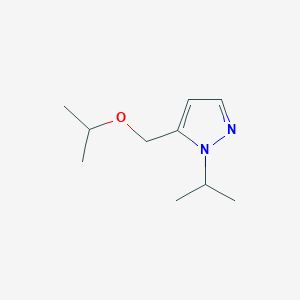

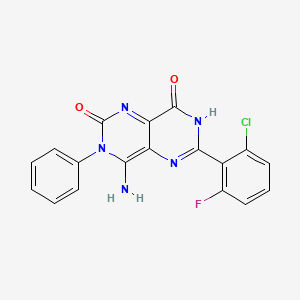

![[3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate](/img/structure/B2760550.png)

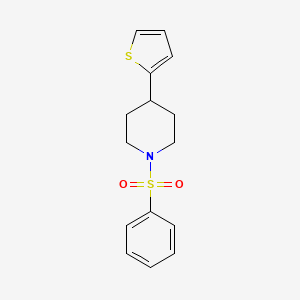

![tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2760551.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2760559.png)

![3-(1-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2760562.png)

![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)